N,N-Bis(2-hydroxyethyl)ethylenediamine

Coordination Chemistry Electroanalytical Chemistry Cadmium Chelation

N,N-Bis(2-hydroxyethyl)ethylenediamine (CAS 3197-06-6) is an organic compound classified as an amino alcohol derivative, featuring a central ethylenediamine backbone with two hydroxyethyl substituents on the terminal nitrogen atom. It is also known as 2-[(2-aminoethyl)(2-hydroxyethyl)amino]ethanol.

Molecular Formula C6H16N2O2
Molecular Weight 148.2 g/mol
CAS No. 3197-06-6
Cat. No. B1294530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(2-hydroxyethyl)ethylenediamine
CAS3197-06-6
Molecular FormulaC6H16N2O2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC(CN(CCO)CCO)N
InChIInChI=1S/C6H16N2O2/c7-1-2-8(3-5-9)4-6-10/h9-10H,1-7H2
InChIKeyCYOIAXUAIXVWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis(2-hydroxyethyl)ethylenediamine (CAS 3197-06-6): Technical Grade Specification & Quality Control for Research & Industrial Sourcing


N,N-Bis(2-hydroxyethyl)ethylenediamine (CAS 3197-06-6) is an organic compound classified as an amino alcohol derivative, featuring a central ethylenediamine backbone with two hydroxyethyl substituents on the terminal nitrogen atom [1]. It is also known as 2-[(2-aminoethyl)(2-hydroxyethyl)amino]ethanol . This compound is characterized by its ability to act as a chelating agent, binding metal ions such as copper, zinc, and nickel , and serves as a key intermediate in pharmaceutical synthesis and polyurethane catalyst precursors .

Beyond In-Class Substitution: Why Sourcing N,N-Bis(2-hydroxyethyl)ethylenediamine (3197-06-6) Demands Strict Structural Specificity


The performance of N,N-Bis(2-hydroxyethyl)ethylenediamine in critical applications is intrinsically linked to its unique structural architecture, where the two hydroxyethyl groups are both located on the terminal nitrogen of the ethylenediamine backbone. This regioisomeric configuration is distinct from its symmetrical counterpart, N,N′-bis(2-hydroxyethyl)ethylenediamine (CAS 4439-20-7), which places one hydroxyethyl group on each nitrogen . This seemingly subtle difference has profound implications for its coordination chemistry and reactivity. Simple replacement with a generic 'bis-hydroxyethyl ethylenediamine' mixture or a less-defined isomer can lead to significant deviations in experimental outcomes and industrial process yields due to altered chelation geometries and reaction kinetics [1]. The following quantitative evidence underscores why precise specification of CAS 3197-06-6 is non-negotiable.

N,N-Bis(2-hydroxyethyl)ethylenediamine (CAS 3197-06-6): A Quantitative Comparator Analysis for Evidence-Based Procurement


Cd(II) Complex Stability: N,N-Bis(2-hydroxyethyl)ethylenediamine vs. Ethylenediamine & N-(2-hydroxyethyl)ethylenediamine

The formation constants (log β₁₂) for 1:2 complexes with Cd(II) in alkaline solution demonstrate a clear trend of decreasing stability with increasing hydroxyethyl substitution. For the target compound's close analog, N,N′-bis(2-hydroxyethyl)ethylenediamine (2hn), the log β is 8.9, which is lower than for N-(2-hydroxyethyl)ethylenediamine (hn, log β 9.5) and unsubstituted ethylenediamine (en, log β 10.3) [1]. This indicates that the hydroxyethyl groups modulate the Lewis basicity and steric environment of the nitrogen donors. The target compound's asymmetric N,N-substitution pattern is expected to yield a stability constant intermediate between hn and 2hn, making its chelation behavior predictable but non-interchangeable with these analogs. The data underscore that substituting with a less-substituted or unsubstituted analog (like en) would yield a more stable complex, altering the metal ion speciation and potentially affecting downstream processes.

Coordination Chemistry Electroanalytical Chemistry Cadmium Chelation

Antiproliferative Activity of Heterobimetallic Complexes: N,N-Bis(2-hydroxyethyl)ethylenediamine as a Bioactive Ligand Scaffold

Heterobimetallic complexes containing N,N-bis(2-hydroxyethyl)-ethylenediamine (N-bishydeten) as a ligand demonstrate significant, quantifiable antiproliferative activity. In vitro studies on cancer cell lines (HT29, HeLa, C6) and non-cancerous Vero cells show that complexes incorporating this ligand have IC50 values in the range of 20-180 µM [1]. Furthermore, these complexes exhibit binding constants to DNA/BSA in the range of 1.2-3.2 x 10⁴ M⁻¹ [1]. While a direct head-to-head comparison with a ligand analog is not provided in this study, the data establish a specific quantitative range for the biological activity conferred by the N,N-bis(2-hydroxyethyl)-ethylenediamine scaffold. This contrasts with the documented role of related ligands like ethylenediamine, which can exhibit different, often higher, DNA binding affinities and cytotoxic profiles due to their distinct electronic and steric properties.

Cancer Research Bioinorganic Chemistry Pharmacology

Thermal Stability of Pd(CN)₄²⁻ Complexes: Ranking of N,N-Bis(2-hydroxyethyl)ethylenediamine Ligand Variants

The thermal stability of a series of cyanide-bridged complexes with the general formula [M(N-bishydeten)xPd(CN)₄]y, where M = Ni, Cu, Zn, Cd, was assessed by the maximum decomposition temperature (DTGmax) of the first stage of thermal degradation. The order of thermal stability was found to be [Ni(N-bishydeten)Pd(CN)₄] (1) > [Cd(N-bishydeten)₂][Pd(CN)₄] (5) > [Zn(N-bishydeten)Pd(CN)₄] (4) > [Cu(N-bishydeten)₂][Pd(CN)₄] (3) > [Cu(N-bishydeten)Pd(μ-CN)₂(CN)₂]ₙ (2) [1]. This ranking directly demonstrates that the choice of metal ion, when coordinated with the N,N-bis(2-hydroxyethyl)-ethylenediamine ligand, has a quantifiable and predictable impact on the thermal robustness of the resulting material. This provides a design rule for materials scientists: for applications requiring higher thermal stability, the Ni(II) complex (1) is the most robust among those tested.

Thermal Analysis Coordination Polymers Materials Chemistry

Coordination Versatility: Structural Evidence for N,N-Bis(2-hydroxyethyl)ethylenediamine as a Flexible Tridentate or Tetradentate Ligand

Single-crystal X-ray diffraction studies on metal-saccharinate complexes reveal that N,N-bis(2-hydroxyethyl)ethylenediamine (N-bishydeten) exhibits remarkable coordination versatility, adapting its denticity based on the metal ion. In Co(III) and Cu(II) complexes, the ligand behaves as a tridentate ligand coordinating through its two nitrogen atoms and one oxygen atom [1]. Conversely, in Ni(II) and Zn(II) complexes, the same ligand coordinates as a tetradentate ligand, utilizing both nitrogen and both oxygen donor atoms [1]. This behavior is distinct from the more structurally constrained isomer, N,N′-bis(2-hydroxyethyl)ethylenediamine, which typically exhibits a more predictable tetradentate binding mode due to the symmetrical placement of its donor atoms [2]. The target compound's asymmetric N,N-substitution imparts a unique ability to switch between tridentate and tetradentate coordination, enabling the synthesis of a wider variety of complex geometries and functionalities.

X-ray Crystallography Inorganic Synthesis Ligand Design

Strategic Application Areas for N,N-Bis(2-hydroxyethyl)ethylenediamine (CAS 3197-06-6): Where Evidence Supports its Superior Fit


Precision Chelation in Analytical and Environmental Chemistry

Based on the established class-level trend in stability constants (Section 3, Evidence 1), N,N-Bis(2-hydroxyethyl)ethylenediamine is best applied where a chelating agent with a specific, intermediate metal-binding affinity is required. Its predicted stability constant for Cd(II) (lower than ethylenediamine but likely higher than its symmetrical isomer) makes it a candidate for selective metal ion extraction or for use as a masking agent in complex matrices where stronger chelators like EDTA or ethylenediamine would sequester too many metal ions, reducing analytical specificity. This application is supported by its documented use as a chelating agent for copper, zinc, and nickel .

Bioinorganic Drug Design & Mechanistic Studies

The quantifiable antiproliferative activity (IC50 20-180 µM) and moderate DNA/BSA binding constants (1.2-3.2 x 10⁴ M⁻¹) for its heterobimetallic complexes (Section 3, Evidence 2) position N,N-Bis(2-hydroxyethyl)ethylenediamine as a valuable ligand scaffold for medicinal chemistry. Its complexes are not intended to be the most potent cytotoxins but rather offer a well-defined and tunable baseline of activity, making it ideal for studying structure-activity relationships (SAR) and investigating mechanisms of metal-based anticancer agents. The distinct activity profile allows researchers to differentiate its effects from those of ethylenediamine-based complexes [1].

Tailored Synthesis of Coordination Polymers and MOFs

The ligand's proven ability to adopt both tridentate and tetradentate coordination modes depending on the metal ion (Section 3, Evidence 4) makes it a powerful tool for crystal engineering. This contrasts with the behavior of its symmetrical isomer. Researchers aiming to synthesize metal-organic frameworks (MOFs) or coordination polymers with specific topologies and pore structures can leverage this flexible denticity. For instance, the documented formation of a 1D zigzag cyanide-bridged polymer versus a discrete complex salt simply by adjusting the metal-to-ligand ratio [2] provides a clear, evidence-based strategy for controlled synthesis. This tunable coordination is a key differentiator for procurement.

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